![molecular formula C16H17NO3 B1324903 N-[2-(3-phenoxyphenoxy)ethyl]acetamide CAS No. 933900-24-4](/img/structure/B1324903.png)
N-[2-(3-phenoxyphenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(3-phenoxyphenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C16H17NO3 . It’s a complex organic compound that falls under the category of acetamides .
Molecular Structure Analysis
The molecular structure of “N-[2-(3-phenoxyphenoxy)ethyl]acetamide” consists of a central acetamide group (CH3CONH-) attached to a 2-(3-phenoxyphenoxy)ethyl group . The exact 3D structure is not provided in the available resources.Scientific Research Applications
Drug Development
“N-[2-(3-phenoxyphenoxy)ethyl]acetamide” is a chemical compound with diverse applications in scientific research. Its unique structure and properties make it valuable for studying drug development. Medicinal chemists use it to design and develop new pharmaceutical compounds .
Pharmacological Activities
Recent investigations have focused on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates . These compounds have shown promising results in terms of safety and efficacy, enhancing life quality .
Biological Studies
The compound is used in biological studies to understand the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions . This helps in understanding the specific physicochemical properties of these substances .
Industrial Organic Chemistry
“N-[2-(3-phenoxyphenoxy)ethyl]acetamide” intersects with pharmaceutical chemistry, especially in industrial organic chemistry . It deals with the composition of pharmaceutical substances or biologically active drugs, and their chemical synthesis .
Future Directions
The future directions for “N-[2-(3-phenoxyphenoxy)ethyl]acetamide” could involve further exploration of its synthesis, chemical properties, and potential applications. As per a literature review, there is an opportunity for chemists to design new derivatives of phenoxy acetamide that could prove to be successful agents in terms of safety and efficacy .
properties
IUPAC Name |
N-[2-(3-phenoxyphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-13(18)17-10-11-19-15-8-5-9-16(12-15)20-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLHXDKIUCLPKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

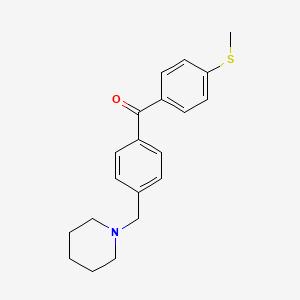
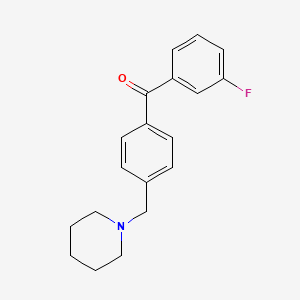
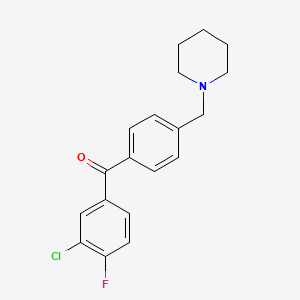
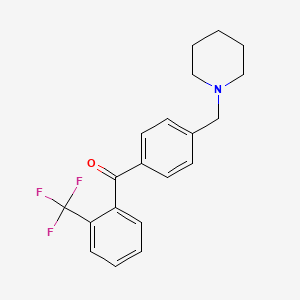
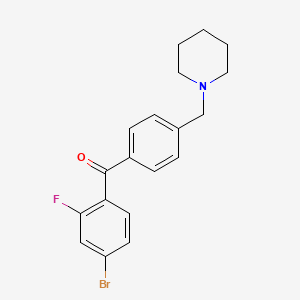
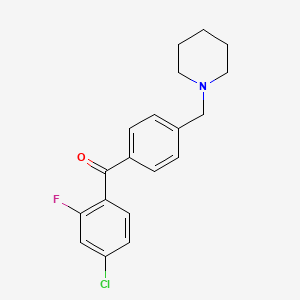
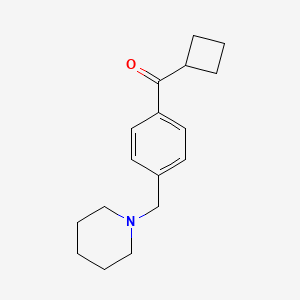
![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)
![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)
![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)
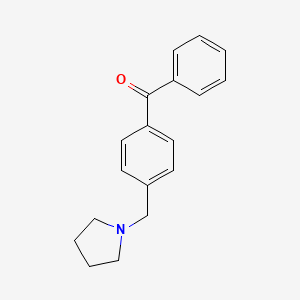
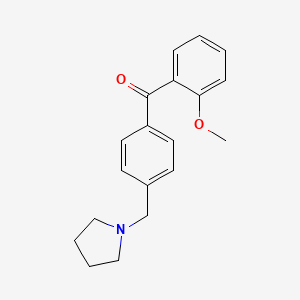
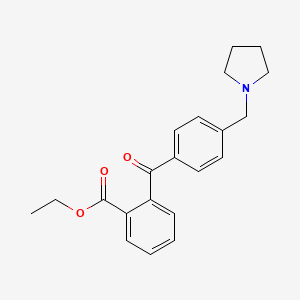
![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)